molecular formula C10H14N4S3 B8039082 5-[[2-(dimethylamino)-1,3-thiazol-5-yl]sulfanyl]-N,N-dimethyl-1,3-thiazol-2-amine

5-[[2-(dimethylamino)-1,3-thiazol-5-yl]sulfanyl]-N,N-dimethyl-1,3-thiazol-2-amine

Cat. No.: B8039082
M. Wt: 286.4 g/mol
InChI Key: QUKQPNCUZRSKKV-UHFFFAOYSA-N
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Description

5-[[2-(dimethylamino)-1,3-thiazol-5-yl]sulfanyl]-N,N-dimethyl-1,3-thiazol-2-amine is a synthetic compound characterized by the presence of a thiazole ring, a sulfur atom, and dimethylamino groups. This compound finds utility in various fields of chemistry, biology, and medicine due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 5-[[2-(dimethylamino)-1,3-thiazol-5-yl]sulfanyl]-N,N-dimethyl-1,3-thiazol-2-amine involves the use of thiazole derivatives. A typical synthetic route may include the reaction of 2-(dimethylamino)-1,3-thiazole with a sulfur source under controlled conditions to form the sulfanyl linkage. The reaction typically requires a solvent like dichloromethane and a catalyst to facilitate the process.

Industrial Production Methods: : Industrial production often employs a multi-step process where intermediate compounds are synthesized and then coupled to form the final product. This involves optimizing reaction conditions such as temperature, pressure, and pH to achieve maximum yield and purity.

Types of Reactions

  • Oxidation: : Under oxidative conditions, this compound can form sulfoxides or sulfones.

  • Reduction: : Reduction can lead to the cleavage of the sulfanyl linkage, yielding simpler thiazole derivatives.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Lithium aluminium hydride or hydrogen gas with a catalyst.

  • Substitution: : Alkyl halides or acyl chlorides.

Major Products

  • Oxidation: : Thiazole sulfoxides or sulfones.

  • Reduction: : Reduced thiazole derivatives.

  • Substitution: : Functionalized thiazole derivatives.

Scientific Research Applications

This compound is extensively studied for its potential in various scientific fields.

  • Chemistry: : Used as a precursor for the synthesis of more complex thiazole derivatives.

  • Biology: : Investigated for its potential as an enzyme inhibitor due to its unique structural properties.

  • Medicine: : Explored for its potential anti-microbial and anti-inflammatory properties.

  • Industry: : Utilized in the development of materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which 5-[[2-(dimethylamino)-1,3-thiazol-5-yl]sulfanyl]-N,N-dimethyl-1,3-thiazol-2-amine exerts its effects involves binding to specific molecular targets. The compound can interact with enzyme active sites, leading to inhibition of enzymatic activity. The dimethylamino groups and thiazole rings are critical for its binding affinity and specificity.

Comparison with Similar Compounds

When compared with other thiazole-based compounds, 5-[[2-(dimethylamino)-1,3-thiazol-5-yl]sulfanyl]-N,N-dimethyl-1,3-thiazol-2-amine stands out due to its dual thiazole rings and sulfanyl linkage.

Similar Compounds

  • 2-(Dimethylamino)-1,3-thiazole: : Lacks the sulfanyl linkage and second thiazole ring.

  • 5-(Methylthio)-2-dimethylaminothiazole: : Contains a single thiazole ring and a methylthio group instead of a sulfanyl linkage.

  • Thiamine (Vitamin B1): : Contains a thiazole ring but differs significantly in its biological role and structure.

Its uniqueness lies in the combination of two thiazole rings and a sulfanyl linkage, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological targets in ways that similar compounds cannot.

Properties

IUPAC Name

5-[[2-(dimethylamino)-1,3-thiazol-5-yl]sulfanyl]-N,N-dimethyl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4S3/c1-13(2)9-11-5-7(16-9)15-8-6-12-10(17-8)14(3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKQPNCUZRSKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(S1)SC2=CN=C(S2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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